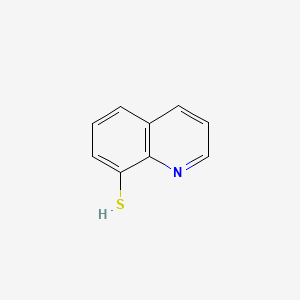

8-Mercaptoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48888. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinoline-8-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTSJSRDFXZFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34006-16-1 (hydrochloride) | |

| Record name | 8-Mercaptoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70197678 | |

| Record name | 8-Mercaptoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-33-8 | |

| Record name | 8-Mercaptoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Mercaptoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 491-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Mercaptoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-QUINOLINETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F77S9F93J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Mercaptoquinoline from Quinoline-8-Sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-mercaptoquinoline, a vital chelating agent and intermediate in medicinal chemistry, from its precursor, quinoline-8-sulfonyl chloride. This document details the necessary preceding synthesis of the sulfonyl chloride and explores various reductive pathways to the final thiol product. It includes detailed experimental protocols, comparative quantitative data, reaction mechanisms, and essential safety information.

Introduction

This compound, also known as thiooxine, is the sulfur analog of 8-hydroxyquinoline and is recognized for its potent metal-chelating properties.[1] This characteristic makes it a valuable compound in analytical chemistry, catalysis, and as a scaffold in the development of therapeutic agents. The primary and most common route to synthesize this compound involves the reduction of quinoline-8-sulfonyl chloride. This guide will detail the synthesis of this crucial intermediate and the subsequent reduction methodologies.

Synthesis of the Precursor: Quinoline-8-Sulfonyl Chloride

The synthesis of this compound begins with the preparation of its immediate precursor, quinoline-8-sulfonyl chloride. This can be achieved through two main methods starting from either quinoline or quinoline-8-sulfonic acid.

From Quinoline-8-Sulfonic Acid

A common laboratory-scale method involves the reaction of quinoline-8-sulfonic acid with a chlorinating agent like phosphorus pentachloride.

Experimental Protocol:

A mixture of quinoline-8-sulfonic acid (20 g) and phosphorus pentachloride (25 g) is thoroughly ground together in a flask for 5 minutes. The mixture is then heated under reflux in an oil bath at 130°C for 3 hours, during which the contents will liquefy and turn brown. After cooling, the crude product is carefully poured onto 180 g of crushed ice and neutralized with sodium bicarbonate. The product is then extracted with ether. The ether extract is decolorized with activated charcoal (2 g), filtered, and the ether is evaporated. The resulting colorless crystalline sulfonyl chloride is dried in vacuo.[2]

From Quinoline

An alternative industrial approach involves the direct reaction of quinoline with chlorosulfonic acid, followed by treatment with thionyl chloride.[3]

Experimental Protocol:

To a reaction vessel under a nitrogen atmosphere, 48.0 g (0.41 mol) of chlorosulfonic acid is added. While stirring and cooling with an ice bath, 7.8 g (0.06 mol) of quinoline is introduced. The mixture is then heated to an internal temperature of 140°C and held for 10 hours. At this stage, the reaction mixture contains quinoline-8-sulfonyl chloride and quinoline-8-sulfonic acid. Thionyl chloride is then added to convert the remaining sulfonic acid to the sulfonyl chloride. The final product is isolated by pouring the reaction mixture into ice water to precipitate the quinoline-8-sulfonyl chloride, which is then filtered and dried.[3]

Quantitative Data for Quinoline-8-Sulfonyl Chloride Synthesis

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Quinoline-8-sulfonic acid | PCl₅ | 130 | 3 | 97 | [2] |

| Quinoline | 1. ClSO₃H, 2. SOCl₂ | 140 | 10 | High Purity | [3] |

Reduction of Quinoline-8-Sulfonyl Chloride to this compound

The core of the synthesis lies in the reduction of the sulfonyl chloride group to a thiol. Several reducing agents can be employed for this transformation, each with its own advantages and reaction conditions.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

A novel and efficient one-step method utilizes the potent reducing agent lithium aluminum hydride.[2]

Experimental Protocol:

In a 1-liter three-necked round-bottomed flask fitted with a stirrer and a condenser, a solution of 1.83 g of quinoline-8-sulfonyl chloride in 600 ml of anhydrous ether is prepared. To this solution, a 20% excess of lithium aluminum hydride is added portion-wise over 1.5 hours while circulating ice water through the condenser. A yellow intermediate will form. The reaction is then quenched by the addition of 3 ml of water to decompose the reduction complex and excess LiAlH₄. The inorganic material is removed by filtration. The solvent is evaporated from the yellow ether solution to yield a bluish-red residue. The this compound dihydrate is obtained by dissolving this residue in dilute sodium hydroxide and neutralizing with dry ice, which precipitates the product as shiny red needles. The anhydrous form, a blue liquid, can be obtained by drying the red product over sodium hydroxide pellets in a nitrogen atmosphere.[2]

Reduction with Triphenylphosphine (PPh₃)

A fast and chemoselective method for the reduction of aryl sulfonyl chlorides to aryl thiols employs triphenylphosphine.

Experimental Protocol:

In a reaction flask under a nitrogen atmosphere, a solution of the aryl sulfonyl chloride (10 mmol) in 30 mL of anhydrous toluene is cooled to 0°C in an ice bath. Triphenylphosphine (3 equivalents) is then added, and the reaction mixture is stirred for 15-20 minutes at 0°C. The reaction is exothermic. After completion, the mixture is worked up by extraction to isolate the aryl thiol. This method is noted for its high yields and compatibility with various functional groups.[1][4]

Reduction with Stannous Chloride (SnCl₂)

A classic method for the reduction of sulfonyl chlorides involves the use of stannous chloride in concentrated hydrochloric acid.[4] While a specific detailed protocol for quinoline-8-sulfonyl chloride was not found in the immediate literature, a general procedure for the reduction of aromatic nitro compounds to anilines, which proceeds via a similar redox mechanism where Sn(II) is oxidized to Sn(IV), can be adapted.[5]

Generalized Protocol (Adaptation Required):

Quinoline-8-sulfonyl chloride would be dissolved in a suitable solvent, and a solution of stannous chloride in concentrated hydrochloric acid would be added. The reaction would likely be stirred at room temperature or with gentle heating until the reduction is complete, as monitored by an appropriate technique like TLC. Work-up would involve neutralization and extraction of the product.

Comparative Quantitative Data for this compound Synthesis

| Reducing Agent | Solvent | Temperature | Time | Yield (%) | Reference |

| LiAlH₄ | Anhydrous Ether | 0°C to RT | 1.5 h | 61 | [2] |

| PPh₃ | Toluene | 0°C | 15-20 min | 71-94 (for various aryl thiols) | [1] |

| SnCl₂ | Concentrated HCl | - | - | - | [4] |

Reaction Workflows and Mechanisms

The following diagrams illustrate the overall synthetic workflow and the proposed mechanisms for the reduction of quinoline-8-sulfonyl chloride.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 8-Mercaptoquinoline: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound, also known by other names such as quinoline-8-thiol and thiooxine.[1] This organosulfur compound is a derivative of quinoline with a thiol group at the 8-position and is recognized for its role as a potent chelating agent, analogous to 8-hydroxyquinoline.[1]

Physicochemical and Structural Properties

This compound is an organosulfur compound with the chemical formula C₉H₇NS.[1] The anhydrous form of the compound is a blue liquid, while its dihydrate form appears as red needles.[1][2] It is easily oxidized by air, particularly in alkaline solutions.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | Quinoline-8-thiol[1] |

| CAS Number | 491-33-8[1][4] |

| Molecular Formula | C₉H₇NS[3][4] |

| Molecular Weight | 161.22 - 162.23 g/mol [1][3][4] |

| Appearance | Anhydrous: Dark blue liquid; Dihydrate: Red solid[1][3] |

| Melting Point | 58-59 °C (dihydrate)[1][3] |

| Boiling Point | 296 °C[1] |

| pKa | pKa₂ values of 2.05 and 8.29 in H₂O[5] |

| Solubility | Insoluble in water (0.1g/100ml); Soluble in ethanol (12g/100ml), acetone, inorganic acids, and alkali solutions[3] |

Table 2: Structural Identifiers for this compound

| Identifier | String |

| SMILES | c1cc2cccnc2c(c1)S[1][4] |

| InChI | InChI=1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H[1] |

| InChIKey | MHTSJSRDFXZFHQ-UHFFFAOYSA-N[1][4] |

Synthesis and Experimental Protocols

The most common laboratory synthesis of this compound involves a two-step process starting from quinoline. This method is valued for its directness compared to historical synthetic routes.

2.1. Synthesis via Reduction of Quinoline-8-sulfonyl Chloride

This widely used method involves the sulfonation of quinoline followed by the reduction of the resulting sulfonyl chloride.[6]

Experimental Protocol:

-

Step 1: Synthesis of Quinoline-8-sulfonyl Chloride

-

Cool 275 ml of industrial chlorosulfonic acid to 10-20 °C with continuous stirring.[3]

-

Add 75 g of quinoline dropwise over a period of 1 to 1.5 hours.[3]

-

Heat the mixture to 135-145 °C for 6 hours under reflux. A significant evolution of hydrogen chloride gas will be observed initially.[3]

-

After the reaction is complete, cool the mixture to room temperature.[3]

-

Pour the reaction mixture into ice and dilute with water to precipitate a yellow-brown solid.[3]

-

Filter the precipitate to obtain the wet quinoline-8-sulfonyl chloride product.[3]

-

-

Step 2: Reduction to this compound

-

Dissolve 25 g of the purified quinoline-8-sulfonyl chloride in 80 ml of concentrated hydrochloric acid and filter the solution.[3]

-

Prepare a solution of 80 g of stannous chloride in 200 ml of concentrated hydrochloric acid.[3]

-

Add the stannous chloride solution dropwise to the cold, filtered quinoline-8-sulfonyl chloride solution. Yellow crystals will precipitate upon heating.[1][3]

-

Cool the mixture thoroughly, filter the yellow crystals, and wash them with a 1:1 cold hydrochloric acid solution.[3]

-

Dissolve the crude product in a sodium hydroxide solution.[3]

-

Neutralize the solution with a 1:1 hydrochloric acid solution to precipitate the final product, which appears as pure magenta, needle-like dihydrate crystals.[3]

-

Chemical Reactivity and Applications

A defining characteristic of this compound is its function as a bidentate ligand, enabling it to form stable chelate complexes with a wide range of metal ions.[1] This property is central to its application in analytical chemistry and materials science.

3.1. Chelation and Coordination Chemistry

This compound acts as a powerful chelating agent for many metal ions, which is a key reason for its use in analytical chemistry for the detection and quantification of heavy metals.[7] The nitrogen atom of the quinoline ring and the sulfur atom of the thiol group coordinate with a metal ion, forming a stable five-membered ring structure. This coordination ability has been leveraged in the development of photocatalysts and other advanced materials.[8][9][10]

3.2. Applications in Drug Development and Research

The structural similarity of this compound to 8-hydroxyquinoline, a compound with known antiseptic and disinfectant properties, suggests its potential in medicinal chemistry.[11] Its metal-chelating properties are of particular interest in studying metal-related biological processes and in the design of novel therapeutic agents.[7] Researchers utilize this compound to investigate enzyme interactions and metal-binding mechanisms, contributing to a deeper understanding of various biochemical pathways.[7] Furthermore, its derivatives are explored in the synthesis of pharmaceuticals, particularly those targeting diseases associated with metal ion imbalance.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C9H7NS | CID 96028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | 34006-16-1 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

8-Mercaptoquinoline: A Bidentate Ligand for Metal Ions - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-mercaptoquinoline (also known as 8-quinolinethiol or thiooxine) as a versatile bidentate ligand for a wide range of metal ions. This document details its coordination chemistry, provides quantitative data on the stability of its metal complexes, outlines experimental protocols for their synthesis and characterization, and explores their applications in catalysis, analytical chemistry, and potential therapeutic development.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₉H₇NSH.[1] It is an analog of the well-known chelating agent 8-hydroxyquinoline, with the hydroxyl group at the 8-position replaced by a thiol group.[1] This substitution significantly influences its coordination properties, particularly its affinity for softer metal ions. As a bidentate ligand, this compound coordinates to metal ions through the nitrogen atom of the quinoline ring and the sulfur atom of the deprotonated thiol group, forming a stable five-membered chelate ring.[2] This chelating ability is the foundation of its diverse applications.

Coordination Chemistry and Stability of Metal Complexes

The interaction of this compound with metal ions leads to the formation of stable coordination complexes. The stability of these complexes is a critical factor in their application and can be quantified by their stability constants (log K).

Stoichiometry and Stability Constants

The stoichiometry and stability constants of this compound complexes with various metal ions have been determined, primarily through potentiometric titration.[3][4] The stability of these metal complexes generally follows the Irving-Williams series for divalent metal ions and is also influenced by the hardness and softness of the metal ion, with a preference for softer metals that have a higher affinity for the soft sulfur donor.

Below is a summary of the stability constants for several metal complexes with this compound and its derivatives, determined potentiometrically in dimethylformamide (DMF).

| Metal Ion | Ligand | log K₁ | log K₂ | log β₂ | Reference |

| Ag(I) | This compound | - | - | - | [3] |

| Bi(III) | This compound | - | - | - | [3] |

| Ni(II) | This compound | - | - | - | [3] |

| Pb(II) | This compound | - | - | - | [3] |

| Cd(II) | This compound | - | - | - | [3] |

| Zn(II) | This compound | - | - | - | [3] |

| Sb(III) | 5-Sulfo-8-mercaptoquinoline | - | - | > | |

| Sn(II) | 5-Sulfo-8-mercaptoquinoline | - | - | > | |

| In(III) | 5-Sulfo-8-mercaptoquinoline | - | - | > | |

| Mo(V) | 5-Sulfo-8-mercaptoquinoline | - | - | > | |

| W(VI) | 5-Sulfo-8-mercaptoquinoline | - | - | > | |

| Ga(III) | 5-Sulfo-8-mercaptoquinoline | - | - | > | |

| V(IV) | 5-Sulfo-8-mercaptoquinoline | - | - | > | |

| Mn(II) | 5-Sulfo-8-mercaptoquinoline | - | - | > | |

| Tl(I) | 5-Sulfo-8-mercaptoquinoline | - | - | > | |

| Co(II) | 2-Methyl-5-sulfo-8-mercaptoquinoline | - | - | > |

Note: Specific log K values were not consistently available in the search results, but the order of stability for several metal ions has been reported. For 5-sulfo-8-mercaptoquinolinates, the stability decreases in the order: Sb > Bi > Sn > In > Mo > W > Ga > Pb > Cd > Zn > Ni > V > Mn > Tl. For 2-methyl-5-sulfo-8-mercaptoquinolinates, the order is: Sb > Bi > In > Ga > Cd > Pb > Co > Ni. The stability of 8-mercaptoquinolinates in DMF decreases in the order: Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II).[3][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound and its metal complexes.

Synthesis of this compound

This compound can be synthesized via the reduction of quinoline-8-sulfonyl chloride.[1]

Materials:

-

Quinoline-8-sulfonyl chloride

-

Stannous chloride (SnCl₂) or Triphenylphosphine (PPh₃)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

Reduction using Stannous Chloride:

-

Dissolve quinoline-8-sulfonyl chloride in ethanol.

-

Prepare a solution of stannous chloride in concentrated hydrochloric acid.

-

Slowly add the stannous chloride solution to the quinoline-8-sulfonyl chloride solution with stirring.

-

Heat the reaction mixture under reflux for a specified time (e.g., 2-4 hours).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound.

-

Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent like ethanol.[1]

-

-

Reduction using Triphenylphosphine:

-

Dissolve quinoline-8-sulfonyl chloride in a suitable solvent (e.g., toluene).

-

Add triphenylphosphine to the solution.

-

Heat the mixture under reflux.

-

Follow a suitable work-up procedure to isolate and purify the this compound.[1]

-

Synthesis of Metal Complexes with this compound

A general procedure for the synthesis of metal(II) complexes with this compound is provided below. This can be adapted for various metal ions.

Materials:

-

This compound

-

A metal(II) salt (e.g., chloride, nitrate, or acetate salt of Cu²⁺, Ni²⁺, Zn²⁺, etc.)

-

Ethanol or Methanol

-

A base (e.g., sodium hydroxide or triethylamine)

-

Standard laboratory glassware

Procedure:

-

Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound (e.g., 2 mmol) in ethanol or methanol.

-

Deprotonation: Add a stoichiometric amount of a base (e.g., 2 mmol of NaOH in water or triethylamine) to the ligand solution to deprotonate the thiol group.

-

Metal Salt Solution Preparation: In a separate flask, dissolve a stoichiometric amount of the metal(II) salt (e.g., 1 mmol) in a minimal amount of water or ethanol.

-

Complexation: Slowly add the metal salt solution to the deprotonated ligand solution with constant stirring. A precipitate of the metal complex is expected to form.

-

Reaction Completion: Stir the reaction mixture at room temperature or under gentle reflux for a few hours to ensure complete complexation.

-

Isolation and Purification: Cool the mixture and collect the precipitated complex by filtration. Wash the precipitate with the solvent used for the reaction and then with water to remove any unreacted salts. The complex can be further purified by recrystallization from a suitable solvent.

-

Drying: Dry the purified complex in a desiccator over a suitable drying agent or in a vacuum oven.

Caption: General workflow for the synthesis of this compound metal complexes.

Characterization Methods

This method is used to determine the stoichiometry and stability constants of the metal complexes in solution.[5][6]

Procedure:

-

Solution Preparation: Prepare solutions of the ligand, the metal salt, a standard acid (e.g., HClO₄), and a standard base (e.g., NaOH) of known concentrations in a suitable solvent system (e.g., water-dioxane mixture) with a constant ionic strength maintained by an inert electrolyte (e.g., NaClO₄).

-

Titration: Perform a series of potentiometric titrations at a constant temperature. This typically involves titrating:

-

The acid alone with the base.

-

The acid and the ligand with the base.

-

The acid, the ligand, and the metal salt with the base.

-

-

Data Analysis: Record the pH (or potential) after each addition of the base. The titration data are then used to calculate the protonation constants of the ligand and the stability constants of the metal complexes using computational programs that analyze the formation curves.

UV-Vis spectroscopy is a valuable tool for characterizing the formation and electronic properties of this compound metal complexes.[7][8][9][10][11]

Procedure:

-

Sample Preparation: Prepare solutions of the ligand and the metal complexes in a suitable solvent (e.g., ethanol, chloroform, or DMSO).

-

Spectral Acquisition: Record the UV-Vis absorption spectra over a relevant wavelength range (e.g., 200-800 nm).

-

Analysis: The formation of the complex is typically indicated by a shift in the absorption bands of the ligand (often a bathochromic or red shift) and the appearance of new charge-transfer bands. The stoichiometry of the complex in solution can also be determined using methods like the mole-ratio or Job's method of continuous variation.[9]

NMR spectroscopy provides detailed information about the structure of the diamagnetic metal complexes of this compound in solution.[12][13]

Procedure:

-

Sample Preparation: Dissolve the ligand or the diamagnetic metal complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Spectral Acquisition: Record ¹H and ¹³C NMR spectra.

-

Analysis: Coordination of the ligand to a metal ion will cause shifts in the proton and carbon signals of the quinoline ring. The disappearance of the thiol proton signal upon complexation confirms the deprotonation and coordination of the sulfur atom.

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the metal complexes, including bond lengths, bond angles, and the coordination geometry around the metal center.

Procedure:

-

Crystal Growth: Grow single crystals of the metal complex suitable for X-ray diffraction. This is often achieved by slow evaporation of the solvent from a saturated solution of the complex or by vapor diffusion techniques.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure using specialized software to obtain the final structural parameters.

Applications

The unique properties of this compound and its metal complexes have led to their use in various scientific and technological fields.

Photocatalysis

Complexes of this compound, particularly with platinum group metals, have shown promise as photocatalysts.[14] For instance, platinum(II) complexes of this compound have been demonstrated to be efficient photocatalysts for hydrogen evolution from water and in various organic transformations.[14][15][16][17] The proposed mechanism often involves the absorption of light by the complex, leading to an excited state that can participate in redox reactions.

Caption: A simplified mechanism for photocatalytic hydrogen evolution.

Analytical Chemistry

This compound is a valuable reagent in analytical chemistry for the detection and quantification of metal ions.[4][18] Its ability to form intensely colored or fluorescent complexes with specific metal ions allows for their determination by spectrophotometry or fluorometry.[19][20][21][22][23]

Fluorescent Sensing: The chelation of certain metal ions, such as Zn²⁺ and Cd²⁺, by this compound can lead to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). This property is exploited in the development of selective and sensitive fluorescent sensors for these metal ions in various samples.

Caption: Workflow for metal ion detection using this compound.

Potential in Drug Development

The structural similarity of this compound to 8-hydroxyquinoline, which exhibits a broad range of biological activities including antimicrobial, anticancer, and neuroprotective effects, suggests that this compound and its metal complexes may also possess therapeutic potential.[24][25][26][27] The mechanism of action for many 8-hydroxyquinoline-based drugs is often attributed to their ability to chelate metal ions that are essential for the function of certain enzymes or to disrupt cellular metal homeostasis.

Anticancer Activity: Metal complexes of 8-hydroxyquinoline have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest.[24][25][26] It is plausible that this compound complexes could exhibit similar cytotoxic effects, potentially with altered selectivity and potency due to the different coordination properties of the sulfur donor.

Caption: A proposed signaling pathway for the anticancer activity of 8-MQ complexes.

Conclusion

This compound is a highly versatile bidentate ligand that forms stable complexes with a wide array of metal ions. Its unique coordination properties, stemming from the presence of both a soft sulfur and a borderline nitrogen donor atom, make it a valuable tool in various fields of chemistry. The ability to fine-tune the properties of its metal complexes through the choice of the metal ion and substitution on the quinoline ring opens up exciting possibilities for the development of novel catalysts, sensitive analytical reagents, and potential therapeutic agents. Further research into the biological activities of this compound complexes is warranted to fully explore their potential in drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Stability of metal complexes with this compound and its alkyl derivatives in dimethyl formamide (Journal Article) | ETDEWEB [osti.gov]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. d-nb.info [d-nb.info]

- 6. cost-nectar.eu [cost-nectar.eu]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. scirp.org [scirp.org]

- 10. [Photoluminescence and UV-Vis absorption spectra characteristics of metal complexes of 8-hydroxyquinoline] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound hydrochloride(34006-16-1) 13C NMR spectrum [chemicalbook.com]

- 13. open.uct.ac.za [open.uct.ac.za]

- 14. researchgate.net [researchgate.net]

- 15. Photoinduced Hydrogen Evolution Catalyzed by Co(II) Complexes of N5‐Donor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cobalt, nickel, and iron complexes of 8-hydroxyquinoline-di(2-picolyl)amine for light-driven hydrogen evolution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. Pt(ii)-bis(quinolinyl) complexes for photocatalytic hydrogen production - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media | MDPI [mdpi.com]

- 20. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]

- 21. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. drpress.org [drpress.org]

- 24. scispace.com [scispace.com]

- 25. Cobalt(ii) 8-hydroxyquinoline complexes: structure, cytotoxicity and action mechanism - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

Chelating properties of 8-Mercaptoquinoline with transition metals

An In-Depth Technical Guide to the Chelating Properties of 8-Mercaptoquinoline with Transition Metals

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chelating properties of this compound (8-MQ), also known as 8-quinolinethiol or thiooxine, with a focus on its interactions with transition metals. This compound is a potent bidentate ligand that coordinates with metal ions through its sulfur and nitrogen atoms, forming highly stable five-membered chelate rings. This strong chelating ability is fundamental to its application in analytical chemistry, and more critically, in the development of therapeutic agents where metal ion homeostasis is a target.

The Chelation Mechanism

This compound acts as a monobasic acid, donating a proton from its thiol group (-SH) to form a thiolate anion. This anion then coordinates with a transition metal ion (Mⁿ⁺). The nitrogen atom of the quinoline ring acts as the second donor site, completing the stable chelate structure. The general reaction for a divalent metal ion (M²⁺) involves two 8-MQ molecules to satisfy the coordination sphere, forming a neutral complex.

Quantitative Data: Stability of Metal Complexes

The stability of the formed metal complexes is a critical parameter, quantified by their stepwise (K) or overall (β) stability constants. Higher values of the logarithm of these constants (log K or log β) indicate greater complex stability. The stability is influenced by factors such as the nature of the metal ion, ligand basicity, and steric effects. For many divalent transition metals, the stability generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1]

The following table summarizes the experimentally determined stability constants for several this compound-metal complexes in dimethylformamide (DMF) solution.

| Ligand | Metal Ion | log K₁ | log K₂ | log β₂ |

| This compound | Zn(II) | 9.8 | 9.1 | 18.9 |

| Cd(II) | 10.2 | 9.5 | 19.7 | |

| Pb(II) | 11.5 | 10.2 | 21.7 | |

| Ni(II) | 12.1 | 11.0 | 23.1 | |

| Bi(III) | 13.5 | 12.8 | 26.3 | |

| Ag(I) | 14.9 | - | - | |

| 2-Methyl-8-MQ | Zn(II) | 9.5 | 8.8 | 18.3 |

| Cd(II) | 9.9 | 9.1 | 19.0 | |

| Pb(II) | 11.1 | 9.8 | 20.9 | |

| Ni(II) | 11.7 | 10.6 | 22.3 | |

| 7-Methyl-8-MQ | Zn(II) | 10.1 | 9.4 | 19.5 |

| Cd(II) | 10.5 | 9.8 | 20.3 | |

| Pb(II) | 11.8 | 10.5 | 22.3 | |

| Ni(II) | 12.4 | 11.3 | 23.7 | |

| Data sourced from potentiometric studies in DMF. |

The data indicates a general stability order of Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II) for this compound.[2] It is also noted that an alkyl group in the 2-position can introduce steric hindrance, which slightly lowers the stability of the metal-ligand bond.[2]

Experimental Protocols

Synthesis of Transition Metal-8-Mercaptoquinoline Complexes

This protocol describes a general method for synthesizing a divalent transition metal complex with this compound, such as a Cu(II) complex, in a 1:2 metal-to-ligand ratio.

Materials:

-

This compound (HL)

-

A soluble salt of the desired transition metal (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O)

-

Methanol or Ethanol

-

Deionized water

-

Base (e.g., NaOH or ammonia solution) to adjust pH

Procedure:

-

Ligand Solution: Dissolve a specific molar amount of this compound in a suitable solvent like methanol or ethanol.

-

Metal Salt Solution: In a separate container, dissolve the metal salt in deionized water or the same alcohol solvent to create a solution with half the molar amount of the ligand (for a 1:2 complex).

-

Reaction: Slowly add the metal salt solution dropwise to the stirred ligand solution at room temperature or under gentle heating (e.g., 60°C).

-

pH Adjustment: Adjust the pH of the mixture to facilitate the deprotonation of the thiol group and promote complex formation. The optimal pH can vary but is often slightly acidic to neutral (pH 5-7).

-

Precipitation and Isolation: A precipitate of the metal complex should form. Continue stirring for a few hours to ensure the reaction goes to completion.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid product with deionized water and then with a small amount of cold solvent (e.g., ethanol) to remove unreacted starting materials.

-

Drying: Dry the resulting complex in a desiccator or a vacuum oven at a moderate temperature.

Determination of Stability Constants by Potentiometric Titration (Irving-Rossotti Method)

The Irving-Rossotti method is a widely used pH-metric technique to determine the stability constants of metal complexes.[3][4] It involves titrating a ligand solution with a standard base in the absence and presence of a metal ion.

Materials & Equipment:

-

Calibrated pH meter with a combined glass electrode

-

Thermostated titration vessel

-

Microburette

-

Standardized strong acid (e.g., 0.1 M HClO₄)

-

Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

-

This compound solution

-

Metal salt solution (e.g., metal perchlorate or nitrate)

-

Inert salt for constant ionic strength (e.g., NaClO₄)

-

Solvent (e.g., dioxane-water mixture, as 8-MQ is poorly soluble in water)

Procedure:

-

Prepare Titration Mixtures: Prepare the following three solutions in the thermostated vessel, keeping the total volume constant:

-

A (Acid): Standard acid + inert salt + solvent.

-

B (Acid + Ligand): Standard acid + ligand solution + inert salt + solvent.

-

C (Acid + Ligand + Metal): Standard acid + ligand solution + metal salt solution + inert salt + solvent.

-

-

Titration: Titrate each mixture separately against the standard NaOH solution. Record the pH reading after each addition of the titrant.

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added for all three titrations.

-

From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

-

Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL).

-

Proton-Ligand Stability Constant: Plot n̄ₐ against pH. The pH at n̄ₐ = 0.5 gives the value of log K₁ᴴ.

-

Metal-Ligand Stability Constants: Plot n̄ against pL to generate the formation curve. The pL values at n̄ = 0.5 and n̄ = 1.5 correspond to the stepwise stability constants log K₁ and log K₂, respectively.[5]

-

Stoichiometry Determination by UV-Vis Spectrophotometry (Job's Method)

Job's method, or the method of continuous variation, is used to determine the stoichiometry of a metal-ligand complex in solution.[6] It involves preparing a series of solutions where the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant.[6]

Materials & Equipment:

-

UV-Vis Spectrophotometer

-

Matched cuvettes (e.g., 1 cm path length)

-

Stock solutions of the metal salt and this compound of the same molarity.

-

Volumetric flasks and pipettes.

-

Buffer solution to maintain constant pH.

Procedure:

-

Determine λₘₐₓ: Prepare a solution of the metal-8-MQ complex. Scan its absorbance across the UV-Vis spectrum (e.g., 200-800 nm) to find the wavelength of maximum absorbance (λₘₐₓ), where the complex absorbs strongly but the individual reactants absorb weakly.

-

Prepare Job's Plot Solutions: Prepare a series of solutions in volumetric flasks. In each flask, the total moles of metal and ligand are constant, but the mole fraction of the ligand varies from 0 to 1. For example, for a total volume of 10 mL, prepare solutions by mixing X mL of the ligand stock with (10-X) mL of the metal stock, where X varies from 0 to 10.

-

Measure Absorbance: Measure the absorbance of each solution at the predetermined λₘₐₓ, using the solvent/buffer as a blank.

-

Construct Job's Plot: Plot the measured absorbance versus the mole fraction of the ligand.

-

Determine Stoichiometry: The plot will show a maximum (or minimum) absorbance at a specific mole fraction. This mole fraction corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio (ML₂), while a peak at 0.5 indicates a 1:1 ratio (ML).[7]

Applications in Research and Drug Development

The ability of this compound and its derivatives to form stable complexes with transition metals is crucial for their biological activity and therapeutic potential.

-

Antimicrobial and Antifungal Agents: The chelation of essential metal ions can disrupt microbial enzyme function, leading to bacteriostatic or bactericidal effects.

-

Anticancer Therapies: By altering the homeostasis of metals like copper and iron, which are vital for tumor growth and angiogenesis, 8-MQ derivatives can induce oxidative stress and apoptosis in cancer cells.

-

Neurodegenerative Diseases: Metal dysregulation, particularly of copper, zinc, and iron, is implicated in diseases like Alzheimer's. Chelating agents can help restore metal balance, dissolve metal-induced amyloid aggregates, and reduce oxidative damage.[8]

-

Analytical Reagents: The formation of distinctly colored or fluorescent complexes allows for the sensitive and selective detection and quantification of metal ions.

Conclusion

This compound is a powerful chelating agent for a wide range of transition metals, forming complexes with high stability constants. Understanding the quantitative aspects of this chelation, such as stability constants and stoichiometry, is essential for its application in medicinal chemistry and drug development. The experimental protocols outlined in this guide—synthesis, potentiometric titration, and spectrophotometric analysis—provide a robust framework for researchers to characterize these interactions and harness the unique properties of this compound-metal complexes for therapeutic and analytical purposes.

References

- 1. researchgate.net [researchgate.net]

- 2. Stability of metal complexes with this compound and its alkyl derivatives in dimethyl formamide (Journal Article) | ETDEWEB [osti.gov]

- 3. Potentiometric method irving rossotti methods | Filo [askfilo.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. jetir.org [jetir.org]

- 6. Job plot - Wikipedia [en.wikipedia.org]

- 7. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 8. Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Mercaptoquinoline and its Analogue 8-Hydroxyquinoline: From Synthesis to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline (oxine) and its sulfur analogue, 8-mercaptoquinoline (thiooxine), are privileged heterocyclic scaffolds renowned for their potent metal-chelating properties. This technical guide provides a comprehensive overview of these two versatile compounds, covering their synthesis, physicochemical characteristics, coordination chemistry, and diverse applications. The document is designed to be a valuable resource for researchers and professionals in analytical chemistry, materials science, and drug discovery, offering detailed experimental protocols, comparative data, and visual representations of key processes and pathways.

Introduction

8-Hydroxyquinoline (8-HQ) is a bicyclic organic compound consisting of a pyridine ring fused to a phenol ring.[1] Its discovery in 1880 laid the foundation for the exploration of substituted quinolines and their unique properties.[2] The nitrogen atom of the pyridine ring and the hydroxyl group at the 8-position create a powerful bidentate chelating site, enabling 8-HQ to form stable complexes with a wide array of metal ions.[3] This characteristic has led to its extensive use in analytical chemistry for gravimetric analysis and metal ion extraction.[1] Beyond its analytical applications, 8-HQ and its derivatives have garnered significant interest in medicinal chemistry, exhibiting antimicrobial, antifungal, anticancer, and neuroprotective activities.[3][4] Furthermore, its fluorescent metal complexes are utilized in organic light-emitting diodes (OLEDs) and as chemosensors.[1]

This compound (8-MQ), the thiol analogue of 8-HQ, is another potent chelating agent that coordinates with metal ions through its nitrogen and sulfur atoms.[5] While sharing the metal-chelating ability of its oxygen counterpart, the difference in the donor atom influences the stability and properties of the resulting metal complexes, opening avenues for distinct applications.[6] 8-MQ has found utility in analytical chemistry, coordination chemistry, and more recently, in the development of photocatalysts.[7] This guide will delve into the technical details of both compounds, providing a comparative analysis to aid in their application and further development.

Synthesis of 8-Hydroxyquinoline and this compound

The synthesis of these quinoline derivatives can be achieved through several established methods. The choice of method often depends on the desired scale and available starting materials.

Synthesis of 8-Hydroxyquinoline

Common synthetic routes to 8-hydroxyquinoline include the Skraup synthesis and the Friedländer synthesis.[1]

-

Skraup Synthesis: This is a widely used method for synthesizing quinolines. In the case of 8-hydroxyquinoline, the reaction involves the cyclization of o-aminophenol with glycerol in the presence of sulfuric acid and an oxidizing agent, such as o-nitrophenol.[8][9] The glycerol dehydrates in the presence of sulfuric acid to form acrolein, which then undergoes a Michael addition with the o-aminophenol, followed by cyclization and oxidation to yield 8-hydroxyquinoline.[8]

-

Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] For 8-hydroxyquinoline, this would typically involve the reaction of 2-aminobenzaldehyde with a suitable carbonyl compound. The reaction can be catalyzed by either acid or base.[10]

Other methods for synthesizing 8-HQ and its derivatives include diazotization of 8-aminoquinoline and alkali fusion of quinoline-8-sulfonic acid.[1] The Suzuki cross-coupling reaction is also employed to introduce substitutions at the 5 and 7 positions of the 8-HQ moiety.[1]

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of quinoline-8-sulfonyl chloride.[5] This precursor is typically prepared by the reaction of quinoline with chlorosulfonic acid.[2] The subsequent reduction can be achieved using various reducing agents, with stannous chloride (SnCl₂) in concentrated hydrochloric acid being a common choice.[2][5]

Physicochemical Properties

The substitution of the oxygen atom in 8-hydroxyquinoline with a sulfur atom in this compound leads to notable differences in their physicochemical properties.

| Property | 8-Hydroxyquinoline | This compound |

| Molecular Formula | C₉H₇NO | C₉H₇NS |

| Molar Mass | 145.16 g/mol | 161.22 g/mol |

| Appearance | White to pale yellow crystalline powder | Red solid (dihydrate), Blue liquid (anhydrous)[5] |

| Melting Point | 73-75 °C | 58.5 °C (dihydrate)[5] |

| Boiling Point | 267 °C | 296 °C[5] |

| pKa (protonated nitrogen) | 5.02 | 2.06 |

| pKa (hydroxyl/thiol) | 9.81 | 8.38 |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, chloroform, benzene, and dilute acids. | Sparingly soluble in water; soluble in organic solvents and aqueous solutions of acids and bases.[2] |

Coordination Chemistry and Stability of Metal Complexes

Both 8-hydroxyquinoline and this compound are bidentate ligands that form stable five-membered chelate rings with a wide range of metal ions through their nitrogen and oxygen/sulfur donor atoms.[3][11]

The stability of the metal complexes is a critical factor in their application. The stability constants (log K) quantify the strength of the metal-ligand interaction, with higher values indicating greater stability.[11] The order of stability of metal complexes with this compound and its derivatives generally follows the trend: Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II).[12] Alkyl substitution on the quinoline ring can also influence the stability of the metal complexes, with a methyl group at the 7-position generally increasing stability, while a group at the 2-position can decrease stability due to steric hindrance.[12]

Table of Stability Constants (log β) of Metal Complexes

| Metal Ion | 8-Hydroxyquinoline (log β₂) | This compound (log β₂) |

| Cu²⁺ | 26.1 | 24.9 |

| Ni²⁺ | 21.0 | 21.8 |

| Co²⁺ | 19.3 | 20.2 |

| Zn²⁺ | 18.2 | 20.9 |

| Cd²⁺ | 16.2 | 22.3 |

| Pb²⁺ | 16.5 | 21.6 |

| Mn²⁺ | 14.2 | 18.2 |

| Fe³⁺ | 25.1 (log β₁) | - |

Note: Stability constants can vary depending on the experimental conditions (e.g., solvent, ionic strength, temperature).

Applications

The unique properties of 8-hydroxyquinoline and this compound have led to their application in a multitude of scientific and industrial fields.

Analytical Chemistry

Both compounds are excellent reagents for the selective precipitation and extraction of metal ions.[1] 8-Hydroxyquinoline is widely used in gravimetric and volumetric analysis.[1] The formation of colored complexes also allows for spectrophotometric determination of various metals. The fluorescence of their metal complexes is utilized in highly sensitive analytical methods.[1]

Medicinal and Pharmaceutical Sciences

8-Hydroxyquinoline and its derivatives have demonstrated a broad spectrum of biological activities.

-

Antimicrobial and Antifungal Activity: 8-HQ exhibits potent activity against a range of bacteria and fungi.[13][14] Its mechanism is believed to involve the chelation of essential metal ions required for microbial growth and enzyme function.[15] The minimum inhibitory concentrations (MICs) of 8-HQ and its derivatives against various pathogens have been reported to be in the low micromolar range.[13]

-

Anticancer Activity: 8-Hydroxyquinoline derivatives have shown promise as anticancer agents.[15] They can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and the activation of death receptor signaling pathways.[16] Some derivatives act as ionophores, disrupting metal ion homeostasis within cancer cells, leading to proteasome inhibition and cell death.[15][17]

-

Neuroprotective Effects: In the context of neurodegenerative diseases like Alzheimer's, where metal ion dysregulation is implicated, 8-hydroxyquinoline derivatives have been investigated for their ability to chelate excess metal ions and reduce oxidative stress.[15][18]

Materials Science

-

Organic Light-Emitting Diodes (OLEDs): The aluminum complex of 8-hydroxyquinoline, Alq₃, is a classic electron transport and emissive material in OLEDs due to its thermal stability and electroluminescent properties.[1]

-

Photocatalysis: Platinum(II) complexes of this compound have been shown to be efficient photocatalysts in various organic transformations, including cross-dehydrogenative couplings and oxidation reactions.[7]

Experimental Protocols

Synthesis of 8-Hydroxyquinoline (Skraup Reaction)

Materials:

-

o-Aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

o-Nitrophenol

-

Sodium Hydroxide solution (30%)

-

Water

Procedure:

-

In a reaction flask equipped with a stirrer and a reflux condenser, carefully add glycerol and then slowly add concentrated sulfuric acid while stirring.

-

Add o-aminophenol and o-nitrophenol to the mixture.

-

Heat the mixture to approximately 125-140°C. The reaction is exothermic and the temperature should be controlled.[19]

-

After the initial vigorous reaction subsides, continue heating for an additional 2-3 hours.[8]

-

Cool the reaction mixture and dilute it with water.

-

Neutralize the solution with a 30% sodium hydroxide solution to a pH of 7-7.2 to precipitate the crude 8-hydroxyquinoline.[19]

-

The precipitate can be purified by steam distillation or recrystallization from ethanol.[20]

Synthesis of this compound

Materials:

-

Quinoline-8-sulfonyl chloride

-

Stannous chloride (SnCl₂)

-

Concentrated Hydrochloric Acid

-

Sodium hydroxide solution

-

Dry ice

Procedure:

-

Prepare quinoline-8-sulfonyl chloride by reacting quinoline with chlorosulfonic acid.[2]

-

Dissolve the quinoline-8-sulfonyl chloride in a suitable solvent like ether.

-

Prepare a solution of stannous chloride in concentrated hydrochloric acid.

-

Slowly add the stannous chloride solution to the quinoline-8-sulfonyl chloride solution with stirring under a nitrogen atmosphere.

-

After the addition is complete, continue stirring for a few hours.

-

Decompose the intermediate complex by adding water.

-

Separate the ether layer and wash it with water.

-

Extract the this compound from the ether layer into a dilute sodium hydroxide solution.

-

Neutralize the alkaline solution with dry ice to precipitate the dihydrate of this compound as red needles.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

-

Test compound (8-HQ or 8-MQ derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial or fungal culture

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

-

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 8-Hydroxyquinoline-induced Apoptosis in Cancer Cells

Caption: 8-Hydroxyquinoline induced apoptosis signaling pathway.

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for synthesis and characterization.

Workflow for Evaluating Antimicrobial Activity

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

8-Hydroxyquinoline and this compound are two highly versatile heterocyclic compounds with a rich history and a promising future. Their exceptional metal-chelating ability forms the basis of their wide-ranging applications in analytical chemistry, materials science, and medicine. While 8-hydroxyquinoline has been more extensively studied, particularly for its biological activities, this compound offers unique properties due to the presence of the sulfur donor atom, making it a valuable tool in coordination chemistry and catalysis. This technical guide has provided a comprehensive overview of their synthesis, properties, and applications, along with detailed experimental protocols and visual workflows, to serve as a valuable resource for researchers and professionals in the field. Further exploration of these scaffolds and their derivatives is expected to lead to the development of new and improved technologies and therapeutic agents.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. rroij.com [rroij.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. The stability of metal complexes with this compound and alkyl-substituted 8-mercaptoquinolines in dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scialert.net [scialert.net]

- 14. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 20. prepchem.com [prepchem.com]

A Technical Guide to the History and Application of 8-Mercaptoquinolines in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Mercaptoquinoline, also known as thiooxine or 8-quinolinethiol, is a heterocyclic organic compound that has carved a significant niche in various scientific disciplines, most notably in analytical and coordination chemistry, and with increasing importance in medicinal chemistry.[1] Its defining characteristic is the presence of a thiol group at the 8-position of the quinoline ring, which, in conjunction with the ring's nitrogen atom, bestows upon it a remarkable ability to form stable chelate complexes with a wide array of metal ions. This guide provides an in-depth exploration of the historical milestones, key synthetic methodologies, and evolving applications of 8-mercaptoquinolines, offering a comprehensive resource for researchers and professionals in drug development.

The Genesis of a Chelator: A Historical Perspective

The journey of this compound is intrinsically linked to its oxygen analog, 8-hydroxyquinoline (oxine). The synthesis of 8-hydroxyquinoline in 1880 by Hugo Weidel and his student Albert Cobenzl laid the foundational chemical knowledge for exploring substituted quinolines.[1] The subsequent discovery of 8-hydroxyquinoline's potent chelating properties established it as a cornerstone reagent in analytical chemistry.

The first synthesis of the sulfur analog, this compound, is attributed to A. Edinger, as documented in a 1908 publication.[1] This pioneering work involved the diazotization of 8-aminoquinoline, followed by a reaction with a sulfur-containing nucleophile, heralding the arrival of a new class of quinoline derivatives with distinct and valuable properties.[1]

Over the ensuing decades, the field of this compound chemistry was significantly propelled by the comprehensive research of Latvian chemist Jānis Bankovskis. His systematic investigations, commencing from the mid-20th century, delved into the synthesis, properties, and analytical applications of this compound and its numerous derivatives. Bankovskis's work was instrumental in establishing this compound as a highly sensitive and versatile reagent for the determination of a multitude of metal ions.[1]

Physicochemical Properties and Quantitative Data

This compound is a crystalline solid that can exist as a red dihydrate or an anhydrous blue liquid.[2] It exhibits poor solubility in water but is soluble in organic solvents and aqueous solutions of acids and bases.[1] Its ability to act as a bidentate chelating agent, forming stable five-membered rings with metal ions, is central to its utility.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇NSH | [2] |

| Molar Mass | 161.23 g/mol | [2] |

| Appearance | Red solid (dihydrate), Blue liquid (anhydrous) | [2] |

| Melting Point | 58.5 °C (dihydrate) | [2] |

| Boiling Point | 296 °C | [2] |

Table 2: Stability Constants (log β₂) of Metal Complexes with this compound and its Derivatives in Dimethylformamide

| Metal Ion | This compound | 2-Methyl-8-mercaptoquinoline | 7-Methyl-8-mercaptoquinoline |

| Zn(II) | 20.3 | 18.9 | 21.1 |

| Cd(II) | 21.4 | 20.1 | 22.2 |

| Pb(II) | 22.1 | 20.8 | 22.9 |

| Ni(II) | 22.8 | 21.5 | 23.6 |

| Bi(III) | 33.9 | 32.1 | 35.2 |

| Ag(I) | 15.2 (log K₁) | 14.3 (log K₁) | 15.9 (log K₁) |

Data sourced from Bankovskis et al. and serves as a baseline for understanding complex stability. The presence of an alkyl group in the 2-position generally lowers stability due to steric hindrance, while a 7-alkyl group enhances it.[3][4]

Key Experimental Protocols

Synthesis of this compound via Quinoline-8-Sulfonyl Chloride

This is a widely adopted and historically significant method for the preparation of this compound.[2]

Step 1: Sulfonation of Quinoline Quinoline is reacted with chlorosulfonic acid, typically at elevated temperatures, to produce quinoline-8-sulfonyl chloride.[1]

Step 2: Reduction of Quinoline-8-Sulfonyl Chloride The resulting sulfonyl chloride is then reduced to this compound. A classic and effective reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid.[1][2] Triphenylphosphine has also been utilized as a reductant.[2]

Synthesis of this compound from 8-Aminoquinoline

This method is a direct descendant of Edinger's original synthesis.[1]

Step 1: Diazotization of 8-Aminoquinoline 8-Aminoquinoline is dissolved in an acidic solution (e.g., hydrochloric acid) and treated with a solution of sodium nitrite at a low temperature to form the corresponding diazonium salt.[1]

Step 2: Nucleophilic Substitution The diazonium salt is then reacted with a sulfur-containing nucleophile, such as thiourea. This reaction proceeds with the evolution of nitrogen gas and forms an intermediate isothiuronium salt.[1]

Step 3: Hydrolysis and Isolation The isothiuronium salt is subsequently hydrolyzed, usually by heating in an alkaline solution, to yield this compound. The final product is isolated by acidification and can be further purified by recrystallization.[1]

Visualization of Key Processes

Synthesis of this compound from Quinoline

Caption: Synthetic pathway of this compound from Quinoline.

Experimental Workflow: this compound in Proteomics

This compound derivatives have been developed as photoactivatable affinity-based probes for profiling metalloproteins in live cells.[5][6]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The stability of metal complexes with this compound and alkyl-substituted 8-mercaptoquinolines in dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of metal complexes with this compound and its alkyl derivatives in dimethyl formamide (Journal Article) | ETDEWEB [osti.gov]

- 5. Probing the metalloproteome: an this compound motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probing the metalloproteome: an this compound motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Physical Properties of 8-Mercaptoquinoline: Dihydrate vs. Anhydrous Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the core physical properties of 8-Mercaptoquinoline in its dihydrate and anhydrous forms. Understanding the distinct characteristics of these two forms is crucial for applications in pharmaceutical development, analytical chemistry, and materials science, where the presence or absence of water can significantly impact solubility, stability, and handling properties.

Comparative Physical Properties

This compound, also known as 8-quinolinethiol, is a versatile bidentate chelating agent. It primarily exists as a stable, crystalline dihydrate, which, upon heating, transitions to its anhydrous liquid form. This transition is accompanied by a noticeable change in color, a key characteristic for distinguishing between the two forms.

| Property | This compound Dihydrate | This compound Anhydrous |

| Appearance | Red, needle-like crystalline solid.[1] | Blue mobile liquid.[1][2] |

| Melting Point | 58-59 °C (dehydrates to the anhydrous form). | Not applicable (liquid at room temperature). |

| Boiling Point | Not applicable. | 296 °C (pressure not specified).[1] |

| Solubility | Insoluble in water (0.1 g/100 mL). Soluble in ethanol (12 g/100 mL), acetone, inorganic acids, and alkali solutions. | Soluble in organic solvents.[3] |

| Stability | Readily oxidized by air. | Susceptible to oxidation, especially in alkaline solutions.[2] |

| CAS Number | Not explicitly defined; generally referred to by the parent compound's CAS number. | 491-33-8[1] |

Experimental Protocols

The determination of the physical properties of this compound and its hydrate requires standardized experimental protocols. Below are methodologies for key analyses.

Melting Point Determination (for Dihydrate)

The melting point of the dihydrate, which corresponds to its dehydration temperature, can be determined using the capillary method with a Mel-Temp apparatus or a Thiele tube.

Methodology:

-

A small, finely powdered sample of this compound dihydrate is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate (e.g., 2 °C/min) near the expected melting point.

-

The temperature range is recorded from the onset of liquefaction to the complete transformation into the blue anhydrous liquid.

Solubility Determination

The solubility of both forms is determined by the equilibrium saturation method in various solvents at a controlled temperature.

Methodology:

-

An excess amount of the solute (either the dihydrate or anhydrous form) is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Thermal Analysis (TGA and DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing the dehydration process of the dihydrate.

Methodology:

-

A small, accurately weighed sample of this compound dihydrate is placed in the TGA or DSC sample pan.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

TGA measures the mass loss as a function of temperature, which will show a distinct step corresponding to the loss of two water molecules.

-

DSC measures the heat flow into or out of the sample, revealing an endothermic peak at the dehydration temperature.

Structural and Logical Relationships

The relationship between the dihydrate and anhydrous forms of this compound is a reversible hydration-dehydration process. This can be visualized as a simple state transition.

An experimental workflow for the characterization of these two forms can also be diagrammatically represented.

Conclusion

The dihydrate and anhydrous forms of this compound exhibit distinct physical properties that are critical for their handling, formulation, and application. The red crystalline dihydrate readily transforms into a blue liquid upon heating, a process that is reversible in the presence of water. While foundational data on these properties are available, further research into the detailed crystal structure of the dihydrate and a comprehensive solubility profile of the anhydrous form in a wider range of organic solvents would be beneficial for the scientific and industrial communities.

References

Solubility Profile of 8-Mercaptoquinoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Mercaptoquinoline, also known as thiooxine, is a heterocyclic organic compound with significant applications in analytical chemistry as a chelating agent and in various research fields. Its solubility in organic solvents is a critical physicochemical parameter that dictates its utility in synthesis, formulation, and various analytical and biological assays. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and an analysis of its physicochemical properties relevant to its solubility profile.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NS | |

| Molar Mass | 161.23 g/mol | [1] |

| Appearance | Red solid dihydrate, blue liquid (anhydrous) | [2] |

| Melting Point | 58.5 °C (dihydrate) | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.0 | [1] |

| LogP (Hydrochloride Salt) | 3.326 | [3] |

The LogP value of 2.0 for the free base suggests that this compound is a moderately lipophilic compound, indicating a preference for organic solvents over water. The higher LogP of the hydrochloride salt suggests increased lipophilicity in that form.

Quantitative and Qualitative Solubility Data

The available quantitative solubility data for this compound is limited. The following tables summarize the known solubility information for both the free base and its hydrochloride salt.

This compound (Free Base)

| Solvent | Quantitative Solubility | Qualitative Solubility | Reference |

| Ethanol | 12 g/100 mL | Soluble | [4] |

| Acetone | - | Soluble | [4] |

| Water | 0.1 g/100 mL | Insoluble | [4] |

| Inorganic Acid | - | Soluble | [4] |

| Alkali Solution | - | Soluble | [4] |

This compound Hydrochloride (Salt)

| Solvent | Quantitative Solubility | Qualitative Solubility | Reference |

| Ethanol | 50 mg/mL | Soluble | |

| Water | - | Soluble | [5][6] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest, based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

Analyze the calibration standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial and place it in a constant temperature shaker.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Analysis:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of the organic solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration standards.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Logical Relationships in Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound in various organic solvents is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

Caption: Factors influencing the solubility of this compound.

Based on its structure, which contains both a large non-polar aromatic quinoline ring system and polar thiol and nitrogen functional groups, this compound is expected to exhibit good solubility in a range of polar and moderately non-polar organic solvents. Its solubility in highly polar solvents like ethanol is confirmed by the available data. It is also likely to be soluble in other polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like chloroform, due to a combination of dipole-dipole interactions and London dispersion forces. Its solubility in non-polar aliphatic solvents such as hexane is expected to be lower.

Conclusion